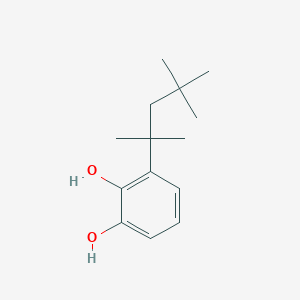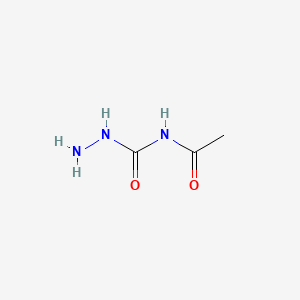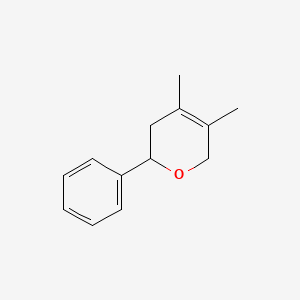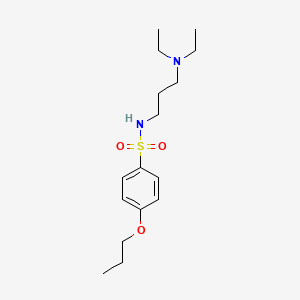
Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- is an organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- typically involves the reaction of benzenesulfonyl chloride with N-(3-diethylaminopropyl)-p-propoxyamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of novel materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma treatment or inhibition of tumor growth in cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonamide, N-(3-diethylaminopropyl)-p-isopropoxy-
- N-(3-Diethylaminopropyl)-formamide
- N-(3-Diethylaminopropyl)-N’-phenylbenzamidine
Uniqueness
Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its p-propoxy group, for example, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.
Propriétés
Numéro CAS |
32410-96-1 |
|---|---|
Formule moléculaire |
C16H28N2O3S |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
N-[3-(diethylamino)propyl]-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C16H28N2O3S/c1-4-14-21-15-8-10-16(11-9-15)22(19,20)17-12-7-13-18(5-2)6-3/h8-11,17H,4-7,12-14H2,1-3H3 |
Clé InChI |
TYPVFWXTSAJAGJ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14677577.png)
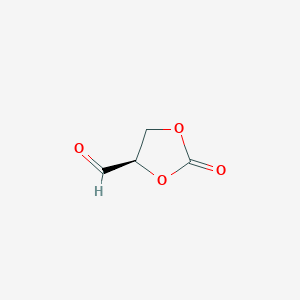
![4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14677587.png)

![Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14677597.png)
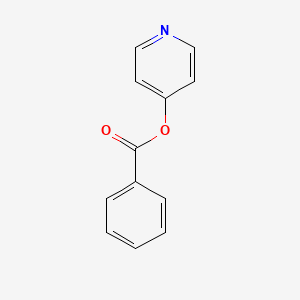


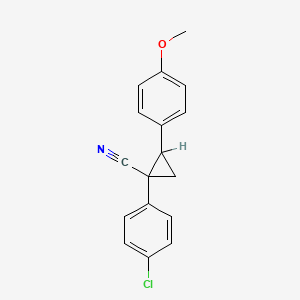
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)

